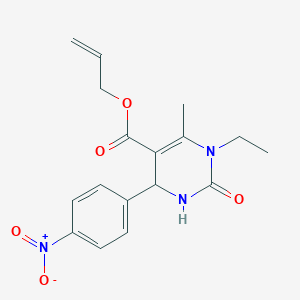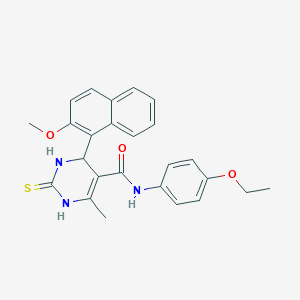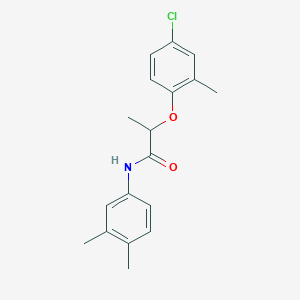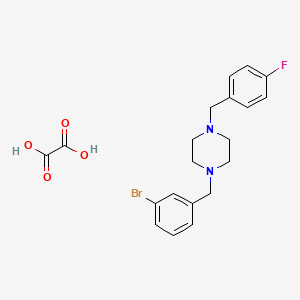![molecular formula C16H19N3O B4990272 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act through multiple pathways. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of heart failure. In neurological research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect, which may be due to its ability to modulate various signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its relatively simple synthesis method. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied, and its potential therapeutic applications have been well-established. However, one of the limitations of using 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of more potent and selective analogs of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in humans, which will be necessary for its eventual clinical use.
Métodos De Síntesis
The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-pyridinyl)piperazine with 3-chloro-4-methylphenol in the presence of a catalyst. The product is then purified using column chromatography to obtain 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol in its pure form. The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a relatively simple process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular research, 3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to have a protective effect against heart failure by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-17-16/h1-7,12,20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBVGOPCAFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Pyridinyl)-1-piperazinyl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)

![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![N-(4-{[(4-methyl-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4990218.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
